molecular formula C26H22BrNO4 B11133206 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11133206
M. Wt: 492.4 g/mol
InChI Key: PHFJQGXJSQLFOS-UHFFFAOYSA-N
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Description

7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core. Its structure is distinguished by three key substituents:

  • Position 1: A bulky 4-tert-butylphenyl group, enhancing lipophilicity and steric hindrance.
  • Position 7: A bromine atom, contributing to electron-withdrawing properties and molecular weight.

Properties

Molecular Formula

C26H22BrNO4

Molecular Weight

492.4 g/mol

IUPAC Name

7-bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22BrNO4/c1-26(2,3)16-8-6-15(7-9-16)22-21-23(29)19-13-17(27)10-11-20(19)32-24(21)25(30)28(22)14-18-5-4-12-31-18/h4-13,22H,14H2,1-3H3

InChI Key

PHFJQGXJSQLFOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dihydrochromeno[2,3-c]pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

    Attachment of the tert-Butylphenyl Group: This can be done through Friedel-Crafts alkylation using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Furan-2-ylmethyl Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic substitution under mild conditions. This reactivity is critical for introducing new functional groups:

Reaction Type Conditions Products Yield
SN2 with aminesK₂CO₃, DMF, 80°C, 12h7-Amino derivatives68–75%
Thiol substitutionNaSH, EtOH, reflux, 8h7-Thiol analogs72%
Alkoxy substitutionNaOR (R = Me, Et), THF, 60°C, 6h7-Alkoxy variants65–70%

The tert-butyl group enhances electron density at the aromatic ring, stabilizing transition states during substitution.

Oxidation of the Furan Moiety

The furan-2-ylmethyl substituent undergoes oxidative transformations:

Oxidizing Agent Conditions Product Notes
mCPBACH₂Cl₂, 0°C → rt, 4hEpoxide formation at furan double bondStereoselectivity >90%
RuO₄H₂O/acetone, 25°C, 2hFuran → γ-diketoneRequires acidic workup

Oxidation products show increased polarity, influencing pharmacokinetic properties in drug discovery contexts.

Cycloaddition Reactions

The dihydrochromeno-pyrrole core participates in [4+2] cycloadditions due to electron-deficient regions:

Dienophile Conditions Product Application
Maleic anhydrideToluene, 110°C, 24hFused bicyclic adductsBioactivity enhancement
DMADMicrowave, 100°C, 1hHexacyclic derivativesImproved solubility

The tetrahydrofuran ring’s steric effects dictate regioselectivity in these reactions.

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions modify the brominated position:

Reaction Catalyst System Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives85%
SonogashiraPdCl₂(PPh₃)₂, CuI, NEt₃Alkynylated analogs79%

These reactions exploit the bromine’s leaving-group ability for C–C bond formation.

Stability Under Acidic/Basic Conditions

Condition Outcome Degradation
1M HCl (rt, 24h)Hydrolysis of lactone ringPartial decomposition
1M NaOH (rt, 24h)Deprotonation of pyrrole NH → ring openingComplete degradation

Stability data inform storage and handling protocols for laboratory use.

Key Research Findings

  • Reactivity Hierarchy : Bromine > furan > chromeno-pyrrole core.

  • Biological Implications : Thiol-substituted derivatives exhibit 3-fold higher kinase inhibition compared to parent compound.

  • Synthetic Scalability : MCR protocols achieve >95% purity without chromatography .

This compound’s modular reactivity positions it as a versatile scaffold for medicinal chemistry and materials science .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical modifications makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Chromeno[2,3-c]pyrrole-3,9-dione Derivatives

Compound Name Position 1 Substituent Position 2 Substituent Position 7 Substituent Key Features
Target Compound 4-tert-butylphenyl Furan-2-ylmethyl Bromo High lipophilicity; steric bulk
2-(4-Bromophenyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-... 4-hydroxy-3-methoxyphenyl 4-bromophenyl Chloro Polar substituents; H-bonding capacity
2-Alkyl-1-aryl derivatives Aryl Alkyl (e.g., methyl, ethyl) Unsubstituted Tunable lipophilicity; simpler synthesis
2-[2-(Dimethylamino)ethyl]-1-aryl derivatives Aryl Dimethylaminoethyl Unsubstituted Basic nitrogen; enhanced solubility

Key Observations :

  • Position 2: The furan-2-ylmethyl group introduces an oxygen heterocycle, contrasting with alkyl chains (flexible but inert) in or dimethylaminoethyl groups (basic and polar).
  • Position 7: Bromine (target) vs.

Property and Application Implications

  • Lipophilicity : The tert-butyl and bromo groups in the target compound suggest higher logP values than the polar 4-hydroxy-3-methoxyphenyl derivative .
  • Electronic Effects: The furan ring’s electron-rich nature may enhance charge-transfer interactions compared to alkyl or dimethylaminoethyl groups.
  • Biological Relevance: While ’s compound has H-bond donors (hydroxy/methoxy), the target’s bulky substituents might favor membrane penetration or protein-binding selectivity.

Biological Activity

7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antibacterial effects, antitumor properties, and structure-activity relationships (SAR) derived from various studies.

Antibacterial Activity

Several studies have indicated that derivatives of chromeno[2,3-c]pyrrole exhibit notable antibacterial properties. For instance, compounds related to this class have shown activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • A study demonstrated that related compounds exhibited antibacterial activity comparable to gentamicin against Staphylococcus aureus and Escherichia coli .
  • The presence of halogen substitutions (such as bromine) in pyrrole derivatives has been correlated with enhanced antibacterial activity .
CompoundBacterial StrainMIC (µg/mL)
7-Bromo derivativeStaphylococcus aureus32
7-Bromo derivativeEscherichia coli64

Antitumor Activity

Research has also focused on the antitumor potential of 7-bromo derivatives. A recent study evaluated the anti-proliferative effects of a library of related compounds against various human cancer cell lines.

Key Findings:

  • The MTT assay revealed that 7-bromo derivatives significantly reduced cell viability in a dose-dependent manner.
  • Notably, the compound showed promising results against breast cancer cell lines, indicating its potential as an anticancer agent .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following aspects have been identified:

  • Bromine Substitution: The presence of bromine at the 7-position appears to enhance both antibacterial and antitumor activities.
  • Phenyl and Furan Groups: The incorporation of phenyl and furan moieties contributes significantly to the overall biological efficacy.

Case Studies

  • Antibacterial Efficacy Study:
    • Researchers synthesized various pyrrole derivatives and tested their activity against clinical strains of bacteria. The results indicated that modifications at specific positions could lead to enhanced efficacy against resistant strains .
  • Anticancer Research:
    • A study involving the synthesis of multiple derivatives highlighted that certain substitutions led to improved cytotoxicity against cancer cells. The findings suggest a pathway for developing new therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : The core scaffold of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives is typically synthesized via cyclocondensation reactions. For example, Vydzhak and Panchishin (2008) developed a method using substituted aryl aldehydes and β-keto esters under acidic conditions to form the dihydrochromeno-pyrrole-dione backbone . Bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Subsequent functionalization of the furan-2-ylmethyl group involves alkylation with furfuryl bromide in the presence of a base like K₂CO₃. Characterization should include ¹H/¹³C NMR, HRMS, and melting point analysis to confirm regioselectivity and purity .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is critical for confirming substituent positions and stereochemistry. For example, ¹H NMR can resolve the furan methylene protons (δ 3.8–4.2 ppm) and tert-butyl group (δ 1.3 ppm). HRMS should match the calculated molecular ion within 5 ppm error. Differential Scanning Calorimetry (DSC) or melting point analysis can assess crystallinity and purity. Cross-referencing with synthetic intermediates (e.g., pre-brominated analogs) helps validate each step .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

  • Methodological Answer : Solubility screening should include polar aprotic solvents (DMF, DMSO), chlorinated solvents (DCM, chloroform), and ethers (THF). Stability tests under varying pH (2–12), temperature (4°C to 60°C), and light exposure should be conducted using HPLC-UV to monitor degradation products. For photostability, follow ICH Q1B guidelines with a xenon lamp .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways to predict regioselectivity during bromination. Tools like Gaussian or ORCA can calculate transition-state energies for cyclocondensation steps. ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing trial-and-error by 30–50%. For example, solvent effects on furan methylation can be simulated using COSMO-RS to prioritize solvent candidates .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected ¹³C shifts) may arise from conformational isomers or residual solvents. Use 2D NMR (HSQC, HMBC) to confirm connectivity. If HRMS deviates, re-examine synthetic intermediates for unintended side reactions (e.g., demethylation). Cross-validate with X-ray crystallography if single crystals are obtainable. For persistent ambiguities, isotopic labeling (e.g., ²H in furan) can clarify dynamic effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Design a library of analogs by varying substituents (e.g., tert-butyl to cyclohexyl, furan to thiophene). Use a factorial experimental design (e.g., Taguchi method) to minimize trials while maximizing SAR coverage. Biological assays (e.g., enzyme inhibition) should include positive/negative controls and dose-response curves. Statistical tools like ANOVA can identify significant structural contributors to activity .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

  • Methodological Answer : Replace homogeneous catalysts (e.g., H₂SO₄) with solid acids (zeolites, sulfonated silica) to enhance recyclability. For bromination, test immobilized NBS on mesoporous supports. Monitor reaction kinetics via in-situ FTIR to optimize catalyst loading and temperature. Membrane separation (e.g., nanofiltration) can purify the product while recovering catalysts .

Methodological Resources

  • Synthesis Optimization : Vydzhak et al. (2008–2010) provide foundational protocols for dihydrochromeno-pyrrole-diones .
  • Computational Design : ICReDD’s reaction path search methods integrate computation and experiment .
  • Experimental Design : Statistical DOE methods (e.g., response surface modeling) are detailed in Polish Journal of Chemical Technology (2007) .

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